(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate

Catalog No.
S1479921
CAS No.
68539-16-2
M.F
C12H18O7
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pe...

CAS Number

68539-16-2

Product Name

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate

IUPAC Name

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m0/s1

InChI Key

FWCBATIDXGJRMF-FLNNQWSLSA-N

SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C.O

Synonyms

(-)-2,3:4,6-DI-O-ISOPROPYLIDENE-2-KETO-L-GULONIC ACID MONOHYDRATE;2,3:4,6-DI-O-ISOPROPYLIDENE-2-KETO-L-GULONIC ACID MONOHYDRATE;(-)-2,3:4,6-DI-O-ISOPROPYLIDENE-ALPHA-L-XYLO-2-HEXULOFURANOSONIC ACID MONOHYDRATE;2,3:4,6-DI-O-ISOPROPYLIDENE-ALPHA-L-XYLO

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C

The compound (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid; hydrate is a complex organic molecule characterized by multiple functional groups and a unique three-dimensional structure. Its molecular formula includes several oxygen atoms and a carboxylic acid group, contributing to its potential reactivity and biological activity. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements of the atoms, which can significantly influence the compound's properties and interactions in biological systems.

Dikegulac itself does not possess any known biological activity. Its importance lies in its role as a convenient starting material for Vitamin C synthesis. Vitamin C, on the other hand, plays a vital role in various biological processes, acting as an antioxidant and essential nutrient [].

,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate (DIKG) is a chemical compound used in various scientific research applications, particularly in the field of organic chemistry and carbohydrate research.

Synthesis and Characterization

DIKG can be synthesized from L-gulonic acid through a series of chemical reactions. The detailed procedures for its synthesis and characterization are described in various scientific publications, such as this one: A Facile One-Pot Synthesis of Diacetone-2-Keto-L-Gulonic Acid from L-Gulonic Acid.

Applications in Carbohydrate Research

DIKG is a valuable intermediate in the synthesis of various carbohydrates, including vitamin C and other related compounds. Its specific stereochemistry and functional groups make it a versatile starting material for further chemical modifications.

Here are some examples of its applications in carbohydrate research:

  • Synthesis of Vitamin C: DIKG serves as a precursor in the multi-step synthesis of ascorbic acid (vitamin C). A New and Efficient One-Pot Synthesis of L-Ascorbic Acid:
  • Synthesis of Carbohydrate Derivatives: DIKG can be used as a starting material for the synthesis of various carbohydrate derivatives with potential applications in medicinal chemistry and materials science. Recent Developments in the Chemistry of Diacetone-2-keto-L-gulonic Acid
Typical of carboxylic acids and polyether compounds. Key reaction types include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic Acyl Substitution: Involving the carboxylic acid group reacting with nucleophiles.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to speed up metabolic processes involving such compounds

The biological activity of this compound may be influenced by its structural features. Compounds with similar structures often exhibit properties such as:

  • Antimicrobial Activity: Potential inhibition of bacterial growth.
  • Antioxidant Properties: Scavenging free radicals due to the presence of hydroxyl or carboxylic acid groups.
  • Enzyme Inhibition: Interaction with specific enzymes could modulate metabolic pathways.

Research indicates that compounds with complex structures often have enhanced biological activities due to their ability to interact with multiple biological targets .

The synthesis of (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid; hydrate can involve several methods:

  • Multi-step Organic Synthesis: Utilizing various reactions such as alkylation and oxidation to build the complex structure.
  • Enzymatic Synthesis: Employing specific enzymes to catalyze reactions that form the desired compound under mild conditions.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste during synthesis.

These methods highlight the importance of both traditional organic chemistry techniques and modern biocatalytic approaches in synthesizing complex organic molecules .

Biological ActivityCyclodextrinsCyclic oligosaccharidesDrug deliveryEnhances solubilityPolyethersRepeating ether unitsSurfactantsVaries with structureCarboxylic Acid DerivativesContains carboxyl groupsIndustrial chemicalsAntimicrobial properties

The uniqueness of (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid; hydrate lies in its specific stereochemistry and complex structure that may confer distinct biological activities not observed in simpler analogs .

Studies on the interactions of this compound with biological macromolecules (such as proteins and nucleic acids) are essential for elucidating its mechanism of action. Key areas include:

  • Binding Affinity Studies: Evaluating how well the compound binds to target proteins or enzymes.
  • Inhibition Assays: Testing the ability of the compound to inhibit specific enzymatic reactions.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.

Such studies are crucial for assessing the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid; hydrate, including:

  • Cyclodextrins: Used for drug delivery due to their ability to encapsulate hydrophobic drugs.
  • Polyethers: Known for their applications in pharmaceuticals and as surfactants.
  • Carboxylic Acid Derivatives: Commonly used in various industrial applications.

Comparison Table

Compound NameStructural Features

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

274.10525291 g/mol

Monoisotopic Mass

274.10525291 g/mol

Heavy Atom Count

19

UNII

3981541LXD

Wikipedia

Diprogulic_acid

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

.alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)-: ACTIVE

Dates

Modify: 2023-09-13

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